2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640897-79-4
VCID: VC11817575
InChI: InChI=1S/C18H19ClN6O/c1-24-12-14(10-23-24)13-8-21-18(22-9-13)26-15-3-6-25(7-4-15)17-2-5-20-11-16(17)19/h2,5,8-12,15H,3-4,6-7H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl
Molecular Formula: C18H19ClN6O
Molecular Weight: 370.8 g/mol

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

CAS No.: 2640897-79-4

Cat. No.: VC11817575

Molecular Formula: C18H19ClN6O

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine - 2640897-79-4

Specification

CAS No. 2640897-79-4
Molecular Formula C18H19ClN6O
Molecular Weight 370.8 g/mol
IUPAC Name 2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Standard InChI InChI=1S/C18H19ClN6O/c1-24-12-14(10-23-24)13-8-21-18(22-9-13)26-15-3-6-25(7-4-15)17-2-5-20-11-16(17)19/h2,5,8-12,15H,3-4,6-7H2,1H3
Standard InChI Key IEHAZNPFPATPEA-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a pyrimidine ring, a piperidine moiety, and a pyrazole group. The pyrimidine core is functionalized at the 2-position with a piperidin-4-yloxy group, which is further substituted at the 1-position with a 3-chloropyridin-4-yl ring. At the 5-position of the pyrimidine, a 1-methyl-1H-pyrazol-4-yl group is attached. This arrangement creates a rigid, polycyclic framework with multiple sites for hydrogen bonding and π-π interactions, which are critical for biological activity or material properties.

The International Union of Pure and Applied Chemistry (IUPAC) name—2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine—reflects this connectivity. Key identifiers include:

PropertyValue
CAS Number2640897-79-4
Molecular FormulaC18H19ClN6O\text{C}_{18}\text{H}_{19}\text{ClN}_{6}\text{O}
Molecular Weight370.8 g/mol
SMILESCN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=NC=C4)Cl
InChI KeyIEHAZNPFPATPEA-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine likely involves sequential nucleophilic substitutions and cross-coupling reactions. A proposed route includes:

  • Piperidine Functionalization: 4-Hydroxypiperidine is alkylated with 3-chloro-4-iodopyridine under basic conditions to form 1-(3-chloropyridin-4-yl)piperidin-4-ol.

  • Pyrimidine Coupling: The hydroxyl group of the piperidine intermediate undergoes nucleophilic aromatic substitution with 2-chloro-5-iodopyrimidine, facilitated by a palladium catalyst.

  • Pyrazole Introduction: A Suzuki-Miyaura coupling installs the 1-methyl-1H-pyrazol-4-yl group at the pyrimidine’s 5-position using a boronic ester derivative.

Chemical Modifications

The chloro substituent on the pyridine ring offers a site for further derivatization, such as:

  • Nucleophilic Aromatic Substitution: Replacement of the chlorine atom with amines or alkoxides.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce aryl or heteroaryl groups.
    The methoxy linkage between the piperidine and pyrimidine rings may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polarizable heterocycles and chloro substituent. In aqueous media, it is expected to exhibit limited solubility (<1 mg/mL) but improved solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Stability studies under accelerated conditions (40°C, 75% relative humidity) would be required to assess degradation pathways, though the chloro-pyridine group may confer resistance to oxidative breakdown.

Crystallinity and Polymorphism

While no polymorphic forms of this compound have been reported, analogous piperidine-pyrimidine hybrids often crystallize in monoclinic systems with space group P21_1/c . Differential scanning calorimetry (DSC) would reveal melting points and phase transitions critical for formulation development .

Future Research Directions

Biological Screening

Priority studies should include:

  • In Vitro Assays: Cytotoxicity profiling against mammalian cell lines.

  • Target Identification: High-throughput screening for enzyme inhibition or receptor modulation.

Formulation Development

Exploring co-crystals or salt forms could enhance solubility and bioavailability for potential agrochemical applications .

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